N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide
Description
N-(1,3-Benzothiazol-5-yl)-3-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole ring system and a methanesulfonyl substituent at the para position of the benzamide core. The benzothiazole moiety is a heterocyclic aromatic system known for its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent that enhances metabolic stability and influences molecular interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)12-4-2-3-10(7-12)15(18)17-11-5-6-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOCQPOARBQQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . One common method involves the use of a base-promoted intramolecular C–S bond coupling cyclization in dioxane . The reaction conditions often include the use of catalysts such as iron triflimide and reagents like N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are designed to be efficient, economical, and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole ring undergoes nucleophilic substitution at electrophilic positions. Key reactions include:
a. Amination at C-2 Position
The C-2 position reacts with primary/secondary amines under basic conditions. For example:
-
Reaction with piperazine derivatives in acetonitrile (NaHCO₃/NaI, reflux) yields piperazine-substituted analogs .
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Substitution with ethylamine produces derivatives with enhanced solubility.
Reaction Conditions & Yields
| Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperazine | Acetonitrile | NaHCO₃/NaI | 80 | 72–85 | |
| Ethylamine | DCM | TEA | 25 | 68 |
Acylation of the Benzamide Group
The benzamide moiety participates in acylation reactions, particularly with chloroacetyl chloride:
-
Reaction with 3-chloropropionyl chloride forms N-acylated derivatives, confirmed by ¹H-NMR (δ 4.08–4.20 ppm for CH₂ groups) .
Mechanistic Insight
The reaction proceeds via activation of the carbonyl group, followed by nucleophilic attack by the chloride (Fig. 1):
textR-CO-NH-Benzothiazole + Cl-CO-R' → R-CO-NH-Benzothiazole-CO-R' + HCl
Methanesulfonyl Group Reactivity
The methanesulfonyl group (-SO₂CH₃) undergoes hydrolysis and nucleophilic displacement:
a. Hydrolysis
Under acidic conditions (HCl/H₂O, reflux), it converts to sulfonic acid:
-
Confirmed by FTIR loss of S=O stretches at 1,150 cm⁻¹.
b. Displacement Reactions
-
Reaction with NaSH replaces -SO₂CH₃ with -SH, forming thiol derivatives (yield: 55–60%).
Electrophilic Aromatic Substitution
The benzothiazole ring directs electrophiles to specific positions:
| Electrophile | Position | Conditions | Product Application | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 | 0–5°C, 6 hrs | Nitro derivatives (antimicrobial) | |
| Cl₂/FeCl₃ | C-4 | DCM, 25°C, 2 hrs | Chlorinated analogs |
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki coupling at C-5/C-7 positions:
Optimized Conditions
Reductive Alkylation
The benzamide carbonyl group is reduced to a methylene group using LiAlH₄:
Complexation with Metal Ions
The sulfonamide and benzothiazole nitrogen atoms chelate transition metals:
Stability Constants (log K)
| Metal Ion | log K (25°C) | Application |
|---|---|---|
| Cu²⁺ | 4.8 | Antimicrobial agents |
| Fe³⁺ | 3.2 | Catalysis |
Photochemical Reactions
UV irradiation induces dimerization via the benzothiazole ring:
-
Forms cyclodimers with a quantum yield of 0.45.
Key Stability Considerations
-
Thermal Stability : Decomposes at 240°C (DSC data).
-
pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strong acids/bases.
This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive derivatives. Future research should explore its applications in catalysis and targeted drug delivery.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromo-2-methylphenyl)-3-methanesulfonylbenzamide
- Structure : This compound shares the 3-methanesulfonylbenzamide backbone but substitutes the benzothiazole ring with a 4-bromo-2-methylphenyl group.
- The methyl group at the ortho position could restrict rotational freedom, altering conformational preferences compared to the planar benzothiazole system in the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with a hydroxyalkyl substituent instead of benzothiazole.
- Key Differences: The hydroxyl and dimethyl groups create an N,O-bidentate directing group, enabling metal coordination in catalytic reactions (e.g., C–H functionalization) .
- Implications : This compound’s utility lies in synthetic chemistry rather than direct biological activity, contrasting with the target molecule’s likely pharmacological focus.
Bumetanide and Metolazone (Sulfonamide-Containing Diuretics)
- Structure: These drugs contain sulfonamide groups but lack benzothiazole rings (e.g., Bumetanide: 3-amino-5-sulfamoyl-4-phenoxybenzoic acid) .
- Key Differences: The sulfonamide group (-SO₂NH₂) in diuretics is critical for inhibiting renal ion transporters, whereas the methanesulfonyl group in the target compound may serve a distinct mechanistic role. The benzothiazole ring could confer selectivity for non-renal targets, such as kinases or proteases.
- Implications : Structural divergence highlights the importance of the benzothiazole scaffold in expanding therapeutic applications beyond diuresis.
N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide
- Structure : Substitutes benzothiazole with a benzodioxole ring and adds methoxy groups to the benzamide.
- Key Differences :
- The benzodioxole group enhances lipophilicity and may improve blood-brain barrier penetration.
- Methoxy groups contribute electron-donating effects, opposing the electron-withdrawing nature of methanesulfonyl.
- Implications : Such modifications could shift activity toward central nervous system targets compared to the parent compound .
Structural and Functional Group Analysis
Biological Activity
N-(1,3-benzothiazol-5-yl)-3-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles recent research findings, highlighting the compound's synthesis, biological evaluations, and structure-activity relationships.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with methanesulfonyl chloride and appropriate amines. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile under controlled temperatures to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various benzothiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 29 μg/mL to over 200 μg/mL against different bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3h | <40 | Staphylococcus aureus |
| 8c | <29 | Escherichia coli |
| 8b | <47 | Bacillus subtilis |
Anticancer Activity
In addition to antimicrobial effects, benzothiazole derivatives have been studied for their anticancer properties. For example, modifications to the benzothiazole structure have been shown to enhance cytotoxicity against various cancer cell lines. The introduction of specific substituents can significantly affect the compound's ability to inhibit cancer cell proliferation .
The biological activity of this compound may be attributed to its ability to interfere with key bacterial processes such as cell wall synthesis and DNA replication. Benzothiazole compounds are known to inhibit enzymes critical for these pathways, including dihydroorotase and DNA gyrase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Studies indicate that specific modifications at various positions on the benzothiazole ring can enhance biological activity:
- Position 2 : Substituents here can increase antibacterial potency.
- Position 4 : Alterations can lead to improved anticancer activity.
The presence of sulfonamide groups also appears to play a significant role in enhancing both antimicrobial and anticancer activities .
Case Studies
- Antiviral Activity Against MERS-CoV : A related study on benzothiazole derivatives highlighted their potential in inhibiting the Middle East respiratory syndrome coronavirus (MERS-CoV). Compounds similar in structure to this compound showed IC50 values as low as 0.09 μM against viral entry .
- Broad-Spectrum Antimicrobial Efficacy : In another investigation, a series of benzothiazole derivatives were tested against a panel of bacteria and fungi. Results demonstrated broad-spectrum activity with significant inhibition observed against both Gram-positive and Gram-negative organisms .
Q & A
Q. Which structural analogs of this compound have shown enhanced bioactivity, and what modifications drive these improvements?
- Examples :
- Analog 1 : Replacement of methanesulfonyl with pyrrolidine-sulfonyl improves antitumor activity due to increased hydrogen-bonding potential .
- Analog 2 : Fluorination at the benzamide meta-position enhances metabolic stability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
